N-(2-Azidoethyl)-7-nitro-2,1,3-benzoxadiazol-4-amine
Description
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
Molecular Formula |
C8H7N7O3 |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
N-(2-azidoethyl)-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C8H7N7O3/c9-14-11-4-3-10-5-1-2-6(15(16)17)8-7(5)12-18-13-8/h1-2,10H,3-4H2 |
InChI Key |
VWIOSGPGSCRJCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCN=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be achieved through a multi-step process. One common method involves the reaction of 7-nitrobenzo[c][1,2,5]oxadiazol-4-amine with 2-bromoethyl azide under basic conditions. The reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents like DMSO or acetonitrile.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.
Major Products Formed
Substitution Reactions: Derivatives with various functional groups replacing the azido group.
Reduction Reactions: The corresponding amine derivative.
Cycloaddition Reactions: Triazole-containing compounds.
Scientific Research Applications
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Investigated for its potential as a precursor to pharmacologically active compounds, including antimicrobial and anticancer agents.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets. The azido group can undergo bioorthogonal reactions with alkyne-containing molecules, enabling the labeling and tracking of biomolecules. The nitro group can be reduced to an amino group, which may interact with biological targets such as enzymes and receptors. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine: Lacks the nitro group, resulting in different reactivity and applications.
7-nitrobenzo[c][1,2,5]oxadiazol-4-amine: Lacks the azido group, limiting its use in bioorthogonal chemistry.
N-(2-azidoethyl)-benzo[c][1,2,5]oxadiazol-4-amine derivatives: Various derivatives with different substituents on the benzene ring or the azidoethyl group.
Uniqueness
N-(2-azidoethyl)-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to the presence of both the azido and nitro groups, which confer distinct reactivity and versatility. The azido group enables bioorthogonal reactions, while the nitro group can be reduced to an amino group, allowing for further functionalization and interaction with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
